4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound It features a benzotriazole moiety fused with a benzothieno pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzotriazole or benzothieno pyrimidine rings .
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets through its benzotriazole and benzothieno pyrimidine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- 4-(1H-1,2,3-benzotriazol-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine
- 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Uniqueness
What sets 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine apart is its specific combination of the benzotriazole and benzothieno pyrimidine structures, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C18H17N5S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H17N5S/c1-2-15-19-17(23-13-9-5-4-8-12(13)21-22-23)16-11-7-3-6-10-14(11)24-18(16)20-15/h4-5,8-9H,2-3,6-7,10H2,1H3 |
InChI Key |
VMZKPSPAOVQWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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